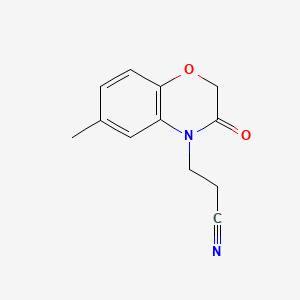

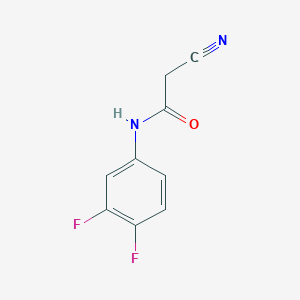

2-氰基-N-(3,4-二氟苯基)乙酰胺

描述

The compound 2-cyano-N-(3,4-difluorophenyl)acetamide is a chemical entity that has been studied in various contexts due to its potential utility in the synthesis of heterocyclic compounds and pharmaceuticals. While the provided data does not directly discuss this exact compound, it does include information on closely related compounds that share structural similarities, such as the presence of a cyano group and a substituted phenyl group attached to an acetamide moiety. These compounds are of interest in the field of medicinal chemistry and materials science due to their diverse chemical properties and biological activities.

Synthesis Analysis

The synthesis of related acetamide compounds typically involves the reaction of substituted phenols or anilines with acylating agents or acid chlorides. For example, the synthesis of 2-(4-cyano-3-fluorophenoxy)-N-(substituted phenyl) acetamides utilized 3-fluoro-4-cyanophenol as a starting material, indicating that halogenated phenols can be key intermediates in the synthesis of such compounds . Similarly, the synthesis of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide from 2,6-dichloro-4-trifloromethylaniline with POCl3 in acetate suggests that aniline derivatives can be acylated to form the corresponding acetamides . These methods could potentially be adapted for the synthesis of 2-cyano-N-(3,4-difluorophenyl)acetamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of an amide functional group, which can engage in hydrogen bonding and influence the overall geometry of the molecule. For instance, the title compound in one study, 2-(4-chlorophenyl)-N-(3,4-difluorophenyl)acetamide, exhibits a dihedral angle between the phenyl rings and the acetamide group, which affects the molecule's three-dimensional shape . Such structural features are important in determining the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, often serving as synthons for the construction of more complex molecules. The reactivity of such compounds can include nucleophilic addition to the cyano group or substitution reactions at the phenyl ring. The review of 2-cyano-N-(4-sulfamoylphenyl) acetamide highlights its use as a building block for polyfunctionalized heterocyclic compounds, suggesting that similar reactivity might be expected for 2-cyano-N-(3,4-difluorophenyl)acetamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure, including the presence of halogen substituents and the amide group. These properties can affect the compound's solubility, melting point, and stability. For example, the crystal structure analysis of related compounds provides insights into their solid-state properties, such as hydrogen bonding patterns and crystal packing . These properties are crucial for understanding the behavior of the compound in different environments and can guide its application in various fields.

科学研究应用

结构和分子性质

晶体结构分析:像Praveen et al. (2013)进行的研究已经检验了类似化合物的晶体结构。这些分析突出了分子内各个基团之间的二面角和相互作用,为理解反应性和潜在应用提供了重要见解。

分子相互作用和反应性:类似化合物的反应性和相互作用已经得到研究,正如Praveen et al. (2013)对2-(4-溴苯基)-N-(3,4-二氟苯基)乙酰胺的研究所示。这些研究侧重于氢键和弱相互作用,这些对于理解化合物的化学行为至关重要。

杂环合成中的应用

杂环化合物中的构建块:像2-氰基-N-(3,4-二氟苯基)乙酰胺这样的化合物被用作杂环系统合成中的中间体。像Gouda (2014)和Gouda et al. (2015)的研究描述了它们在创造新颖和有用的杂环系统中的实用性。

抗肿瘤药物的合成:像Shams et al. (2010)的研究展示了这类化合物在合成具有显著抗肿瘤活性的各种杂环衍生物中的潜力。

新化合物的合成

新分子结构的创造:像Yang Man-li (2008)的研究专注于使用2-氰基-N-(3,4-二氟苯基)乙酰胺的变体合成新化合物,扩展了可用于各种应用的化学实体范围。

生物活性剂的开发:像Abdel-Raheem et al. (2021)的研究涉及合成具有潜在生物活性的新化合物,表明在生物和制药领域有广泛的可能应用。

光伏和生化研究

- 光化学和生化分析:像Mary et al. (2020)进行的调查提供了有关电子性质和在光伏应用中的潜在用途,以及配体-蛋白质相互作用的见解,为可再生能源和生物化学领域开辟了新途径。

属性

IUPAC Name |

2-cyano-N-(3,4-difluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2N2O/c10-7-2-1-6(5-8(7)11)13-9(14)3-4-12/h1-2,5H,3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNNLNPCGSUYAKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)CC#N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40404427 | |

| Record name | 2-cyano-N-(3,4-difluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-N-(3,4-difluorophenyl)acetamide | |

CAS RN |

541519-41-9 | |

| Record name | 2-cyano-N-(3,4-difluorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

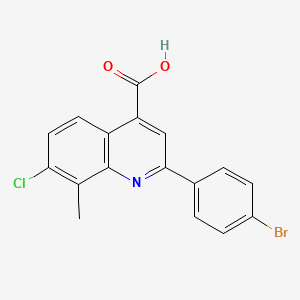

![6-Amino-3-methyl-4-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1275008.png)